molecular formula C17H18O B1360605 3-(2,5-Dimethylphenyl)propiophenone CAS No. 898794-72-4

3-(2,5-Dimethylphenyl)propiophenone

Cat. No.: B1360605
CAS No.: 898794-72-4
M. Wt: 238.32 g/mol
InChI Key: VHIPONPZAJDSSB-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)propiophenone is an organic compound with the molecular formula C17H18O It is a derivative of propiophenone, where the phenyl ring is substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (xylenes) with propiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring, facilitated by reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst, nitrating agents like nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or diketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,5-Dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in pharmacological studies, it may interact with neurotransmitter receptors or metabolic enzymes, influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: The parent compound without the methyl substitutions.

    2,5-Dimethylpropiophenone: A similar compound with methyl groups at different positions.

    3-(2,4-Dimethylphenyl)propiophenone: Another derivative with methyl groups at the 2 and 4 positions.

Uniqueness

3-(2,5-Dimethylphenyl)propiophenone is unique due to the specific positioning of the methyl groups on the aromatic ring. This structural feature can influence its reactivity, physical properties, and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-8-9-14(2)16(12-13)10-11-17(18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHIPONPZAJDSSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644716
Record name 3-(2,5-Dimethylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-72-4
Record name 1-Propanone, 3-(2,5-dimethylphenyl)-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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